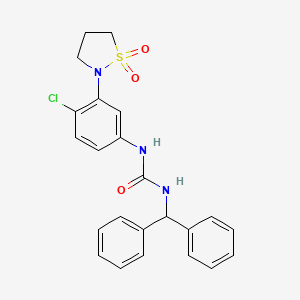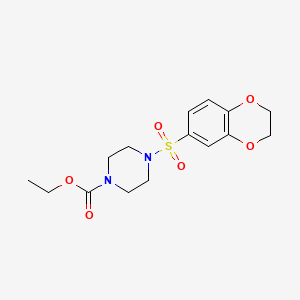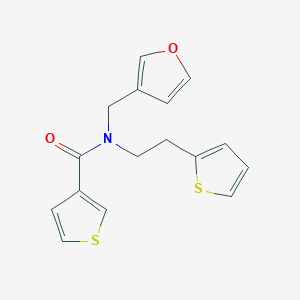![molecular formula C11H6Cl2N4O2 B2966237 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1326835-20-4](/img/structure/B2966237.png)
5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the introduction of chlorine atoms at positions 4 and 6 of the pyrazolo[3,4-d]pyrimidine core. Researchers have employed microwave-assisted techniques to efficiently prepare this class of pyrazolo[3,4-d]pyrimidine derivatives . The yield and characterization data are essential for assessing the quality of the synthesized compound.
Molecular Structure Analysis
The chemical structure of 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has been well-characterized using various analytical methods. Single-crystal X-ray diffraction provides insights into its three-dimensional arrangement. The compound’s spectral data (IR, NMR) confirm its identity and functional groups .
Physical and Chemical Properties Analysis
科学的研究の応用
Synthetic Methodologies and Characterization
Researchers have developed innovative synthetic routes to create derivatives of pyrazolo[3,4-d]pyrimidine compounds. One study highlighted the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones to synthesize new derivatives, showcasing their potential in diverse chemical applications. These compounds were thoroughly characterized by spectral data and theoretical studies, indicating a broad scope for chemical synthesis and application in various fields (Zahedifar, Razavi, & Sheibani, 2016).
Antitumor Activity
The antitumor activity of certain pyrazolo[3,4-d]pyrimidine derivatives has been investigated, with promising results against various cancer cell lines. For example, a study on a specific derivative showcased marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting the potential therapeutic applications of these compounds in cancer treatment (Liu, Zhao, & Lu, 2020).
Green Synthesis Approaches
Advancements in eco-friendly synthesis methods have led to the development of pyrazolo[3,4-d]pyrimidine derivatives using green chemistry principles. One notable approach involved a novel five-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water, emphasizing the importance of sustainable methods in chemical synthesis (Heravi & Daraie, 2016).
Structural Characterization and Polymorphism
The structural characterization and study of polymorphism in derivatives of pyrazolo[3,4-d]pyrimidine have provided insights into the material properties and potential applications of these compounds. Research focusing on the crystalline forms and molecular structures of these derivatives underlines the significance of detailed structural analysis in the development of new materials (Mohamed et al., 2016).
作用機序
While specific information on the mechanism of action for this compound might be limited, consider exploring its potential biological targets. Molecular docking studies can provide insights into binding affinities with relevant proteins. For instance, compounds 14a and 17 have shown promising interactions with Bcl2 anti-apoptotic protein .
将来の方向性
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4O2/c12-7-2-1-5(3-8(7)13)17-10(18)6-4-14-16-9(6)15-11(17)19/h1-4H,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFBKHZCLYLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(NC2=O)NN=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2966156.png)



![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2966163.png)
![methyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2966164.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966165.png)


![(6-Oxabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2966171.png)
![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2966172.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

